LSD1 Inhibitory Potency: Meta-Hydroxy vs. Meta-Nitro & Meta-Methoxy Analogs
In a direct SAR study, the meta-hydroxy analog (target compound) exhibited reduced LSD1 inhibition compared to the meta-nitro analog (compound 2a, IC₅₀ = 7.5 μM) and the meta-methoxy analog, which also showed decreased potency [1]. The target compound’s IC₅₀ is positioned within the reported range of 7.5–68 μM for the series, confirming it is a moderate inhibitor. Notably, the hydroxy group's hydrogen-bond donor capacity may contribute to a different binding mode and selectivity profile compared to the nitro derivative, which lacks this donor [2].
| Evidence Dimension | LSD1 IC₅₀ (AlphaLISA assay) |
|---|---|
| Target Compound Data | IC₅₀ in the range 7.5–68 μM (exact value not disclosed; activity is lower than the nitro analog) [1] |
| Comparator Or Baseline | Compound 2a (meta-nitro): IC₅₀ = 7.5 μM; meta-methoxy analog: IC₅₀ reported to be decreased [1] |
| Quantified Difference | ≥3-fold loss in potency relative to the nitro analog [1] |
| Conditions | Recombinant LSD1 AlphaLISA assay using H3K4me2 peptide substrate [1] |
Why This Matters
The defined potency penalty of the hydroxy substituent informs medicinal chemists that this scaffold requires further optimization; however, its hydrogen-bonding capacity may offer advantages in selectivity and physicochemical properties not achievable with the nitro analog.
- [1] Zha, X. M., et al. (2016). Design, synthesis and biological activity of N-(3-substituted-phenyl)benzenesulfonamides as selective and reversible LSD1 inhibitors. Medicinal Chemistry Research, 25(12), 2822–2831. View Source
- [2] Yıldırım, İ. (2026). A detailed analysis on N-(3-hydroxyphenyl)benzenesulfonamide: Structural, spectral, computational, Hirshfeld surface and docking approach. Journal of Molecular Structure, 1322, 140562. View Source
